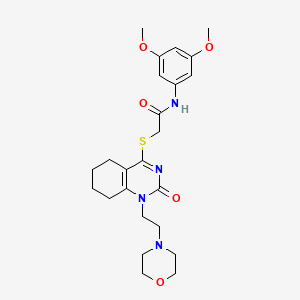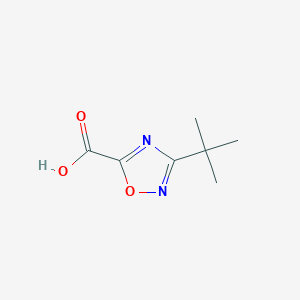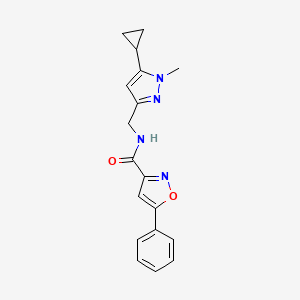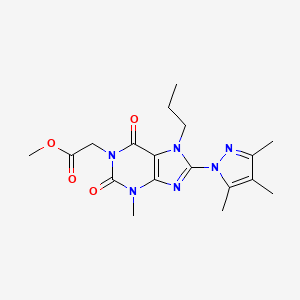
3-(2-(Methylamino)-1,3-thiazol-5-yl)-3-oxopropanal o-methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oximes are organic compounds that contain the functional group >C=NOH, where the carbon atom is part of some larger structure . They are often used in organic chemistry as protective groups or as intermediates in the synthesis of other compounds .
Synthesis Analysis
Oximes are typically synthesized through the reaction of a carbonyl compound (an aldehyde or ketone) with hydroxylamine . In recent advances, cyclization reactions of unsaturated oxime esters have been used to synthesize versatile functionalized nitrogen-containing scaffolds .Molecular Structure Analysis
The molecular structure of an oxime involves a carbon-nitrogen double bond with an OH group attached to the nitrogen . This structure can participate in various chemical reactions and can influence the physical and chemical properties of the molecule .Chemical Reactions Analysis
Oximes can undergo a variety of chemical reactions. For example, they can be reduced to amines . They can also participate in Beckmann rearrangement, a process that transforms an oxime into an amide .Physical And Chemical Properties Analysis
The physical and chemical properties of oximes can vary widely depending on their structure. For example, they can range from volatile liquids to solids at room temperature . Many oximes are soluble in organic solvents and some are soluble in water .Applications De Recherche Scientifique
Antidotal Activities in Organophosphate Poisoning
Research has explored the antidotal activities of nonquaternary oximes, including thiazole derivatives, against organophosphate poisoning. Studies demonstrate these compounds' potential in reactivating phosphylated acetylcholinesterase (AChE), crucial for addressing organophosphate toxicity. The investigated oximes show promise due to their lipophilic nature and lower toxicity compared to known antidotes. They have shown effectiveness in animal models, suggesting potential for therapeutic applications in poisonings by substances like sarin (Benschop et al., 1979).
Detection of Cr3+ in Biological Systems
Thiazole derivatives have been utilized in the development of sensitive probes for detecting chromium ions (Cr3+) in biological systems. These probes, through specific interactions with Cr3+, exhibit significant changes in fluorescence, facilitating the detection of Cr3+ in environments such as living cells. This research highlights the potential of thiazole-based compounds in analytical chemistry and cellular biology (Mani et al., 2018).
Antiproliferative and Antibacterial Activities
Synthesis of thiazole derivatives has been directed towards evaluating their antiproliferative and antibacterial activities. These compounds have been tested for their effectiveness against various cancer cell lines and bacterial strains, demonstrating potential as therapeutic agents in oncology and antimicrobial treatments. The structure-activity relationships of these compounds provide insights into their biological mechanisms and potential clinical applications (Yurttaş et al., 2022; Song et al., 2017).
Pharmacokinetic Studies
Investigations into the pharmacokinetics and tissue distribution of thiazole-based compounds provide valuable information for their potential use as drugs. By understanding how these compounds are metabolized and distributed within the body, researchers can optimize their efficacy and safety for therapeutic uses, such as anti-fibrotic treatments (Kim et al., 2008).
Mécanisme D'action
The mechanism of action of the reactivation of AChE by oximes can be best described using the FDA-approved drug, 2-pyridine-aldoxime methyl chloride (2-PAM) (also known as pralidoxime), as a classic example .
In terms of pharmacokinetics, the extent of systemic exposure (area under the plasma concentration–time curve and maximum plasma concentration) to oximes and metabolites generally increases in an approximately dose-proportional manner . The apparent terminal elimination half-life of oximes can vary .
Safety and Hazards
Orientations Futures
Oximes have been studied for decades due to their significant roles in various fields, including medicinal chemistry. They have been reported to have useful pharmaceutical properties, including antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Future research will likely continue to explore the potential uses of oximes in medicine and other fields .
Propriétés
IUPAC Name |
(3E)-3-methoxyimino-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-9-8-10-5-7(14-8)6(12)3-4-11-13-2/h4-5H,3H2,1-2H3,(H,9,10)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYNBLFIEGVDCB-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(S1)C(=O)CC=NOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC=C(S1)C(=O)C/C=N/OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Methylamino)-1,3-thiazol-5-yl)-3-oxopropanal o-methyloxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2943118.png)


![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B2943126.png)
![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2943128.png)

![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2943131.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-phenoxybenzamide](/img/structure/B2943133.png)
![6-(3-Fluorophenyl)-2-[1-(2-pyridin-4-ylsulfanylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2943135.png)


![Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine](/img/structure/B2943138.png)

